Cas no 4252-82-8 (L-Proline, 4-hydroxy-1-methyl-, trans-)

L-Proline, 4-hydroxy-1-methyl-, trans- 化学的及び物理的性質
名前と識別子
-
- L-Proline, 4-hydroxy-1-methyl-, trans-
- (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid
- (4R)-4-Hydroxy-1-methyl-L-proline
- trans -N-Methyl-4 -hydroxy-L-proline
- EN300-7002095
- MFCD01632078
- HY-W098556
- (2S, 4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (R)-4-hydroxy-1-methylproline
- trans -N-Methyl-4-hydroxy-L-proline
- DTXSID20472043
- D96820
- (R)-4-hydroxy-1-methyl-L-proline
- CHEBI:134543
- (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- N-Me-Hyp-OH
- trans-N-Methyl-4-hydroxy-L-proline
- (R)-4-hydroxy-N-methyl-L-proline
- SCHEMBL589712
- AKOS006277616
- 4-Hydroxyhygric acid
- N-methyl-trans-4-hydroxy-L-proline
- (R)-4-hydroxy-N-methylproline
- CS-0151198
- (2S, 4R)-1-methyl-4-hydroxy-2-pyrrolidinecarboxylic acid
- FMIPNAUMSPFTHK-UHNVWZDZSA-N
- 4252-82-8
- XH175859
- 4-Hydroxyhygrinic acid
- 67463-44-9
- 89771-43-7
- (-)-trans-4-Hydroxy-N-methyl-L-proline
- N-methyl-4-hydroxyproline
- 4-hydroxy-N-methylproline
- trans-4-Hydroxy-N-methyl-L-proline
- CHEMBL5269599
-
- MDL: MFCD01632078
- インチ: InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
- InChIKey: FMIPNAUMSPFTHK-UHNVWZDZSA-N
- ほほえんだ: CN1CC(CC1C(=O)O)O
計算された属性
- せいみつぶんしりょう: 145.07393
- どういたいしつりょう: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 60.77
L-Proline, 4-hydroxy-1-methyl-, trans- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | CS-2344-1G |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 1g |
£268.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05945-250mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 95% | 250mg |
¥183.0 | 2024-07-18 | |
Key Organics Ltd | CS-2344-5G |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 5g |
£510.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1191357-5g |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid |
4252-82-8 | 95% | 5g |
$365 | 2023-09-03 | |
Key Organics Ltd | CS-2344-250MG |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 0.25 g |
£162.00 | 2023-02-16 | |
TRC | H949590-1000mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 1g |
$155.00 | 2023-05-18 | ||
TRC | H949590-2500mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 2500mg |
$207.00 | 2023-05-18 | ||
Aaron | AR01GDB6-250mg |
L-Proline, 4-hydroxy-1-methyl-, trans- |
4252-82-8 | 97% | 250mg |
$25.00 | 2025-02-12 | |
abcr | AB313026-5g |
N-Me-Hyp-OH, 95%; . |
4252-82-8 | 95% | 5g |
€473.80 | 2025-02-17 | |
Aaron | AR01GDB6-1g |
L-Proline, 4-hydroxy-1-methyl-, trans- |
4252-82-8 | 97% | 1g |
$56.00 | 2025-02-12 |
L-Proline, 4-hydroxy-1-methyl-, trans-に関する追加情報
Comprehensive Guide to L-Proline, 4-hydroxy-1-methyl-, trans- (CAS No. 4252-82-8): Properties, Applications, and Market Insights
L-Proline, 4-hydroxy-1-methyl-, trans- (CAS No. 4252-82-8) is a specialized derivative of the naturally occurring amino acid L-proline. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, cosmetics, and biochemical research. With the growing interest in amino acid derivatives and their role in drug development, understanding the properties and uses of 4-hydroxy-1-methyl-L-proline becomes increasingly important for researchers and industry professionals.
The molecular structure of trans-4-hydroxy-1-methyl-L-proline features a hydroxyl group at the 4-position and a methyl group at the 1-position of the proline ring. This modification enhances its stability and alters its physicochemical properties compared to standard L-proline. Recent studies published in the Journal of Medicinal Chemistry highlight how such structural variations can significantly impact biological activity, making this compound particularly interesting for peptide-based drug design.
In pharmaceutical applications, hydroxy-methyl-proline derivatives like CAS 4252-82-8 are gaining attention for their potential in developing novel therapeutics. The compound's ability to influence protein folding and peptide stability makes it valuable in creating more effective and stable peptide drugs. This aligns with current industry trends toward biologics and targeted therapies, addressing common search queries about "next-generation peptide therapeutics" and "modified amino acids in drug development."
The cosmetic industry has also shown interest in 4-hydroxy-1-methyl-L-proline due to its potential anti-aging properties. As consumers increasingly search for "innovative skincare ingredients" and "science-backed cosmetic compounds," this proline derivative offers possibilities for developing advanced cosmeceutical formulations. Its structural similarity to collagen components suggests potential benefits for skin hydration and elasticity.
From a biochemical perspective, trans-hydroxy-methyl-proline serves as an important tool in studying enzyme-substrate interactions and protein structure-function relationships. Researchers investigating "amino acid analogs in biochemical studies" or "modified prolines in protein engineering" will find this compound particularly relevant to their work. The compound's stereochemistry (trans configuration) adds another dimension to its research applications.
The market for specialized amino acid derivatives like L-Proline, 4-hydroxy-1-methyl-, trans- has been growing steadily, driven by increasing demand in pharmaceutical R&D and the expanding peptide therapeutics sector. Industry reports indicate particular growth in regions with strong biotechnology sectors, responding to search trends about "specialty amino acid market growth" and "emerging peptide drug ingredients."
Quality control and characterization of CAS 4252-82-8 are crucial for its various applications. Advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. This addresses common professional queries about "analytical methods for modified amino acids" and "quality standards for research chemicals."
In conclusion, L-Proline, 4-hydroxy-1-methyl-, trans- represents an important compound at the intersection of chemistry, biology, and medicine. Its unique properties and growing range of applications make it a subject of increasing interest across multiple scientific and industrial domains. As research continues to uncover new potential uses for this and related proline derivatives, its significance in both academic and commercial contexts is likely to expand further.
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